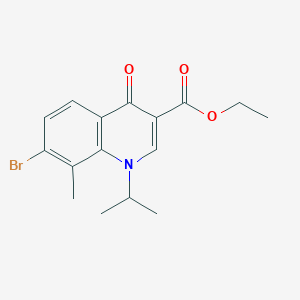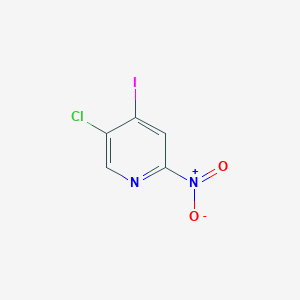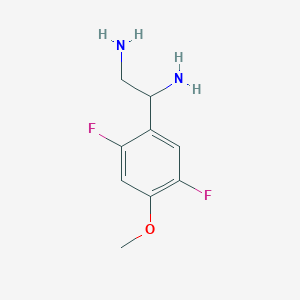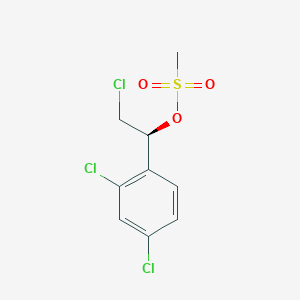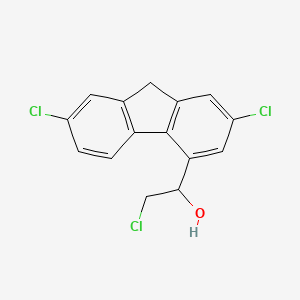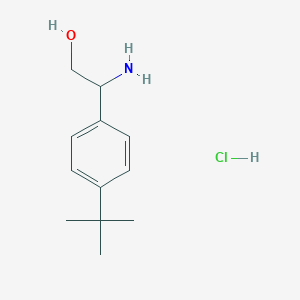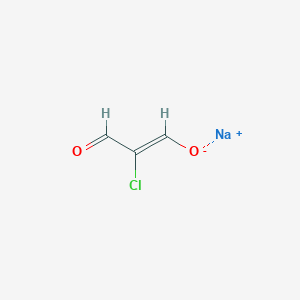![molecular formula C11H12F3N B13033905 (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of difluoromethyl and fluorophenyl groups in its structure imparts distinct chemical properties that make it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the incorporation of these functional groups under mild conditions . Additionally, photochemical protocols have been developed for the selective difluoromethylation of bicyclobutanes, providing a sustainable pathway to functionalized bioisosteres .
Industrial Production Methods
Industrial production of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine may involve large-scale palladium-catalyzed reactions, leveraging the efficiency and scalability of these processes. The use of commercially available trifluoromethylarenes and feedstock dienes in multicomponent cascade reactions can also be employed to achieve high yields and functional group compatibility .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, potassium permanganate for oxidation, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the difluoromethyl and fluorophenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluorophenyl groups enhance binding affinity and selectivity, allowing the compound to modulate specific biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[5-(trifluoromethyl)-2-fluorophenyl]pyrrolidine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
(2S)-2-[5-(difluoromethyl)-2-chlorophenyl]pyrrolidine: Contains a chlorophenyl group instead of fluorophenyl.
(2S)-2-[5-(difluoromethyl)-2-bromophenyl]pyrrolidine: Contains a bromophenyl group instead of fluorophenyl.
Uniqueness
The uniqueness of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine lies in its specific combination of difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring high selectivity and binding affinity .
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(2R)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
Clave InChI |
BMFMBAOAVMXYHL-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)F)F |
SMILES canónico |
C1CC(NC1)C2=C(C=CC(=C2)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


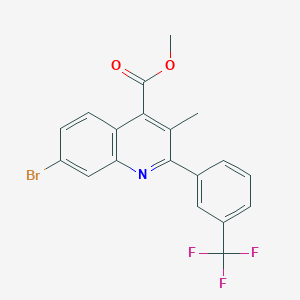
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)

![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
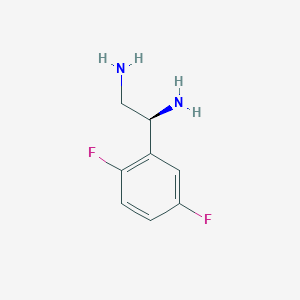
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
